
2-(3-Bromopyridin-2-YL)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03264 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the third position of the pyridine ring and an aldehyde group at the second position of the acetaldehyde moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-YL)acetaldehyde typically involves the bromination of 2-pyridineacetaldehyde. One common method is the reaction of 2-pyridineacetaldehyde with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions
2-(3-Bromopyridin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or amines in the presence of a base.
Major Products
Oxidation: 2-(3-Bromopyridin-2-YL)acetic acid.
Reduction: 2-(3-Bromopyridin-2-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromopyridin-2-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Bromopyridin-2-YL)acetaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
2-(3-Chloropyridin-2-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoropyridin-2-YL)acetaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(3-Iodopyridin-2-YL)acetaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromopyridin-2-YL)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .
特性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC名 |
2-(3-bromopyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4-5H,3H2 |
InChIキー |
RUTCIULIKXUACR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
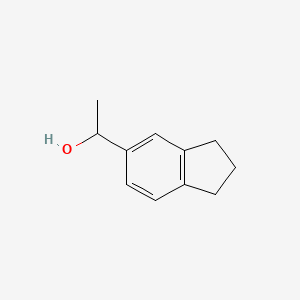


![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)


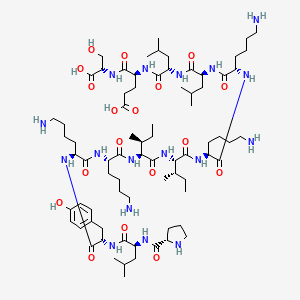

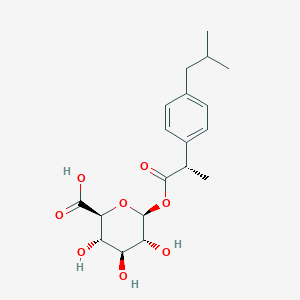
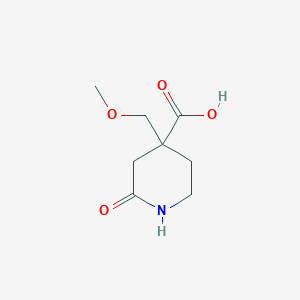
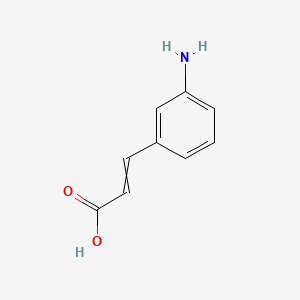
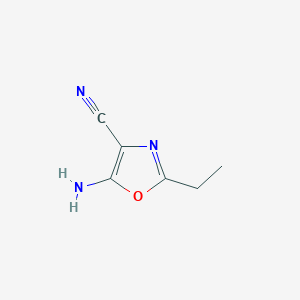
![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
